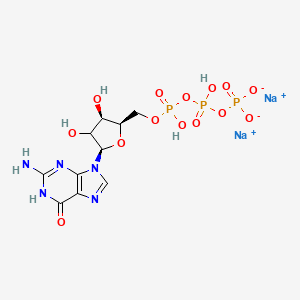
Guanosine 5-triphosphate disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5-triphosphate disodium salt is a purine trinucleotide that plays a crucial role in various biological processes. It is a substrate for RNA polymerases and a wide range of GTPases, including G-protein coupled receptor GTPases and cell signaling-associated guanine nucleotide exchange factors . This compound is essential for the synthesis of RNA during transcription and DNA during replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine 5-triphosphate disodium salt can be synthesized through the enzymatic phosphorylation of guanosine monophosphate (GMP). This process involves the use of specific kinases that transfer phosphate groups to GMP, resulting in the formation of guanosine 5-triphosphate .
Industrial Production Methods
In industrial settings, this compound is typically produced using microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound, which is then extracted and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Guanosine 5-triphosphate disodium salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to guanosine diphosphate (GDP) and inorganic phosphate.
Phosphorylation: It can be phosphorylated to form guanosine tetraphosphate (GTP4).
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and specific enzymes such as GTPases.
Phosphorylation: Requires kinases and ATP as a phosphate donor.
Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Guanosine diphosphate (GDP) and inorganic phosphate.
Phosphorylation: Guanosine tetraphosphate (GTP4).
Oxidation and Reduction: Various oxidized or reduced forms of guanosine nucleotides.
Scientific Research Applications
Guanosine 5-triphosphate disodium salt has a wide range of applications in scientific research:
Mechanism of Action
Guanosine 5-triphosphate disodium salt exerts its effects by acting as a substrate for RNA polymerases and GTPases. It is involved in the synthesis of RNA and DNA, as well as in signal transduction pathways mediated by G-proteins . The compound activates G-proteins by binding to their active sites, leading to the exchange of GDP for GTP and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5-triphosphate disodium salt: Another purine trinucleotide involved in energy transfer and signal transduction.
Cytidine 5-triphosphate disodium salt: A pyrimidine nucleotide involved in the synthesis of RNA and DNA.
Uridine 5-triphosphate disodium salt: A pyrimidine nucleotide that plays a role in carbohydrate metabolism and cell signaling.
Uniqueness
Guanosine 5-triphosphate disodium salt is unique due to its specific role in G-protein signaling and its involvement in both RNA and DNA synthesis. Unlike other nucleotides, it serves as a critical regulator of various cellular processes, making it indispensable for cell function and viability .
Properties
Molecular Formula |
C10H14N5Na2O14P3 |
|---|---|
Molecular Weight |
567.14 g/mol |
IUPAC Name |
disodium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1 |
InChI Key |
FIZIYLKEXVIRHJ-RTZOLOSNSA-L |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
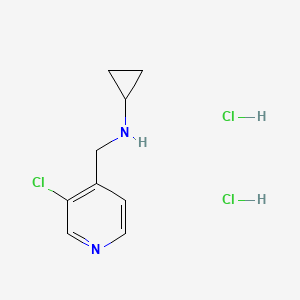
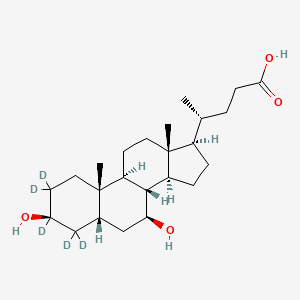
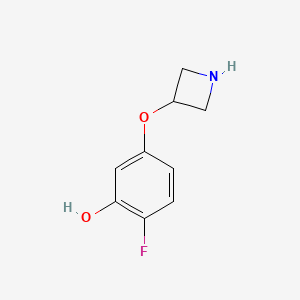

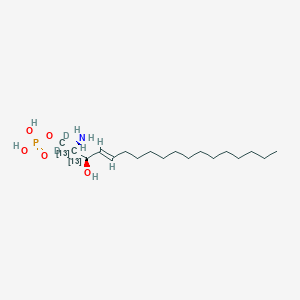
![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)
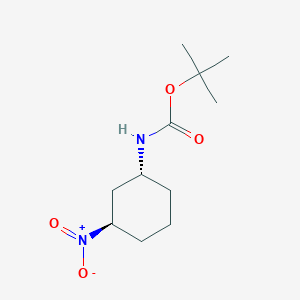
![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
![Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate](/img/structure/B13722829.png)
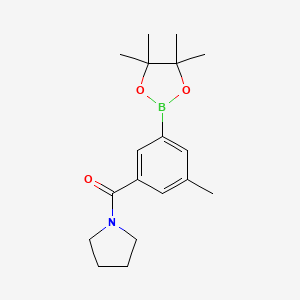
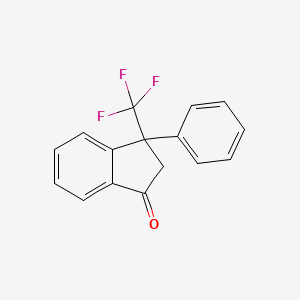
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)
